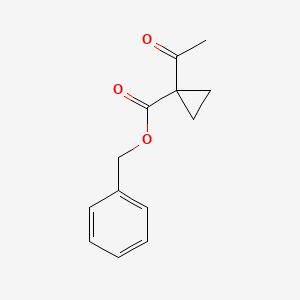

Benzyl 1-acetylcyclopropane-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 1-acetylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-10(14)13(7-8-13)12(15)16-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSOUPICIFIVKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl 1 Acetylcyclopropane 1 Carboxylate and Analogous Structures

Strategies for the Formation of the Benzyl (B1604629) Ester Linkage

The introduction of the benzyl ester group is a critical step in the synthesis of the target molecule. This transformation can be achieved through several reliable methods, primarily involving the direct esterification of the corresponding carboxylic acid.

Direct Esterification of 1-Acetylcyclopropane-1-carboxylic Acid

Direct esterification remains a fundamental and widely employed approach. This involves the reaction of 1-acetylcyclopropane-1-carboxylic acid with a suitable benzylating agent. The primary methods include reactions with benzyl halides and condensation with benzyl alcohol derivatives.

A common and effective method for the synthesis of benzyl esters is the reaction of a carboxylate anion with a benzyl halide, such as benzyl bromide or benzyl chloride. arkat-usa.org This nucleophilic substitution reaction is typically carried out in the presence of a base to deprotonate the carboxylic acid, thereby generating the more nucleophilic carboxylate.

The general reaction involves treating the carboxylic acid with a base like sodium bicarbonate, followed by the addition of the benzyl halide. arkat-usa.org The reaction mixture is often heated to facilitate the substitution. This method is advantageous due to the availability and affordability of the reagents. arkat-usa.org For instance, the synthesis of various benzyl α,β-unsaturated carboxylates has been successfully achieved with good to excellent yields using benzyl bromide and sodium bicarbonate. arkat-usa.org A similar principle is applied in the synthesis of 1-benzylpyridinium-3-carboxylate, where nicotinic acid is reacted with benzyl chloride in the presence of sodium hydroxide. google.com

Table 1: Examples of Benzyl Ester Synthesis using Benzyl Halides

| Carboxylic Acid | Benzyl Halide | Base | Yield (%) | Reference |

| (E)-Cinnamic acid | Benzyl bromide | NaHCO₃ | 92 | arkat-usa.org |

| (E)-p-Nitrocinnamic acid | Benzyl bromide | NaHCO₃ | 86 | arkat-usa.org |

| Nicotinic acid | Benzyl chloride | NaOH | 90.62 | google.com |

Condensations with Benzyl Alcohol Derivatives

The condensation reaction between a carboxylic acid and an alcohol, known as Fischer esterification, is a classic method for preparing esters. masterorganicchemistry.comlibretexts.orgyoutube.com This equilibrium process involves heating the carboxylic acid (1-acetylcyclopropane-1-carboxylic acid) with benzyl alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. libretexts.orgyoutube.comunizin.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.comresearchgate.netmasterorganicchemistry.com This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the benzyl alcohol. masterorganicchemistry.comresearchgate.net A subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, benzyl 1-acetylcyclopropane-1-carboxylate, and regenerate the acid catalyst. masterorganicchemistry.combyjus.com To drive the equilibrium towards the product side, an excess of the alcohol is often used, and the water produced is typically removed, for example, by using a Dean-Stark apparatus. masterorganicchemistry.comacsgcipr.org

Mechanisms Involving Benzyl Cation Formation in Esterification

Certain benzylation methods proceed through a mechanism involving the formation of a benzyl cation. sigmaaldrich.com This is particularly relevant when using specialized benzylating reagents under specific conditions. For example, some reagents are designed to generate the benzyl cation under thermal conditions. sigmaaldrich.com This highly reactive electrophile is then readily attacked by the carboxylate anion. The proposed mechanism suggests that the reagent first forms the benzyl cation, which then swiftly reacts with the carboxylate. sigmaaldrich.com This pathway can be advantageous in specific synthetic contexts where other functional groups might be sensitive to standard acidic or basic esterification conditions. sigmaaldrich.com

Application of Specialized Benzylating Reagents

To overcome the limitations of traditional methods, which sometimes require harsh acidic or basic conditions, specialized reagents have been developed for the benzylation of carboxylic acids under milder, often neutral, conditions. sigmaaldrich.combeilstein-journals.org These reagents are particularly useful when dealing with complex molecules containing sensitive functional groups. beilstein-journals.orgnih.gov

Dudley and coworkers developed benzyloxypyridinium triflates, which serve as effective benzylating agents for carboxylic acids in the presence of a base like triethylamine (B128534) (Et₃N). sigmaaldrich.com The reaction proceeds under relatively neutral conditions. For example, 2-benzyloxy-1-methylpyridinium triflate mediates the esterification of various carboxylic acids without affecting other sensitive functionalities like alcohols or amides. organic-chemistry.org Another approach involves the use of 2-benzyloxypyridine in combination with methyl triflate, which generates an active benzyl transfer reagent in situ. beilstein-journals.orgnih.gov Oxidation-reduction condensation using benzyloxy-diphenylphosphine (BDPP) in the presence of a quinone also provides a mild method for obtaining benzyl esters in high yields. researchgate.net

Table 2: Specialized Reagents for Benzyl Ester Formation

| Reagent | Co-reagent/Catalyst | Key Features | Reference |

| 2-Benzyloxy-1-methylpyridinium triflate | Triethylamine | Mild, neutral conditions; selective for carboxylic acids | sigmaaldrich.comorganic-chemistry.org |

| 2-Benzyloxypyridine | Methyl triflate | Forms active reagent in situ; compatible with acid- and base-sensitive substrates | beilstein-journals.orgnih.gov |

| Benzyloxy-diphenylphosphine (BDPP) | 2,6-dimethyl-1,4-benzoquinone | Oxidation-reduction condensation; mild conditions | researchgate.net |

Construction of the 1-Acetylcyclopropane-1-carboxylate Core

A notable method involves the extension of the synthesis for cyclopropane-1,1-dicarboxylic acid. orgsyn.org The preparation of 1-acetylcyclopropanecarboxylic acid has been achieved with a 69% yield through the reaction of ethyl acetoacetate (B1235776) with 1,2-dibromoethane (B42909) under phase-transfer catalysis conditions, followed by hydrolysis and decarboxylation. orgsyn.org This approach leverages the reactivity of active methylene (B1212753) compounds in the formation of the cyclopropane (B1198618) ring.

Another versatile strategy for forming the cyclopropane ring is the malonic ester synthesis. youtube.com This involves the reaction of a malonic ester derivative, such as diethyl malonate, with 1,2-dihaloethane in the presence of a base. orgsyn.org The resulting cyclopropane dicarboxylate can then be further manipulated. For the synthesis of the target core, a similar approach starting with an acetoacetic ester derivative would be employed. The reaction sequence typically involves alkylation to form the three-membered ring, followed by saponification and decarboxylation to yield the desired 1-acetylcyclopropane-1-carboxylic acid. youtube.com A process starting from nitro acetate (B1210297) and 1,2-dihaloethane through alkylated cyclization, nitro reduction, and hydrolysis has also been reported for producing related aminocyclopropane carboxylic acids. google.com

Cyclopropanation Reactions Utilizing Diazo Compounds

The metal-catalyzed reaction of diazo compounds with alkenes is one of the most powerful and widely used methods for the synthesis of cyclopropanes. This transformation proceeds via the in situ generation of a metal-carbene intermediate, which then transfers the carbene moiety to an alkene. Rhodium and copper complexes are the most common catalysts for this purpose, each offering distinct advantages in terms of reactivity and selectivity.

Rhodium-Catalyzed Decomposition of α-Diazoesters

Rhodium(II) carboxylate complexes, such as dirhodium tetraacetate (Rh₂(OAc)₄), are highly effective catalysts for the decomposition of α-diazoesters and subsequent cyclopropanation of alkenes. The reaction mechanism is generally understood to involve the formation of a rhodium-carbene intermediate. The diazo compound initially coordinates to the rhodium(II) catalyst, followed by the extrusion of nitrogen gas to generate the electrophilic rhodium-carbene species. This intermediate then reacts with an alkene in a concerted, though not necessarily synchronous, fashion to deliver the cyclopropane ring. The configuration of the alkene is typically retained in the product.

The reactivity of the rhodium-carbene can be tuned by the ligands on the rhodium center. For instance, the use of sterically demanding carboxylate ligands like triphenylacetate (TPA) in dirhodium tetrakis(triphenylacetate) (Rh₂(TPA)₄) can suppress side reactions such as β-hydride elimination, which can be a competing pathway with certain α-alkyl-α-diazoesters. organic-chemistry.org This allows for the successful cyclopropanation of a variety of alkenes, including substituted styrenes and vinyl ethers, with α-alkyl diazoesters. organic-chemistry.org

Kinetic studies on the rhodium-catalyzed decomposition of α-diazo-β-ketoesters have shown that the nature of the rhodium catalyst significantly influences the reaction rate. For example, Ikegami-Hashimoto type catalysts have been shown to be much more active than traditional rhodium(II) carboxylates. organicchemistrytutor.comyoutube.com

Enantio- and Diastereoselective Cyclopropanation Approaches

A major advantage of rhodium-catalyzed cyclopropanation is the ability to achieve high levels of stereocontrol. This is accomplished through the use of chiral rhodium catalysts. A wide array of chiral ligands has been developed for this purpose, leading to highly enantio- and diastereoselective cyclopropanation reactions. For example, dirhodium complexes with chiral carboxylate or carboxamidate ligands derived from amino acids or other chiral sources have proven to be highly effective.

One notable example is the use of the adamantylglycine-derived catalyst, Rh₂(S-TCPTAD)₄, which has been shown to effect highly enantioselective cyclopropanation of electron-deficient alkenes with aryldiazoacetates and vinyldiazoacetates, achieving up to 98% enantiomeric excess (ee). wikipedia.orgadichemistry.com Another effective catalyst, Rh₂(S-IBAZ)₄, has been utilized for the mild and highly stereoselective cyclopropanation of alkenes, alkynes, and allenes with diacceptor diazo compounds. rsc.org The choice of catalyst can also influence diastereoselectivity. For instance, in the cyclopropanation of alkenes with α-alkyl-α-diazoesters, dirhodium tetrakis(triphenylacetate) (Rh₂(TPA)₄) was found to impart high diastereoselectivity, likely due to the high steric demand of the TPA ligand. organic-chemistry.org

The stereochemical outcome of these reactions is determined by the trajectory of the alkene approaching the chiral rhodium-carbene intermediate. The development of these sophisticated catalysts has made asymmetric cyclopropanation a powerful tool for the synthesis of enantiomerically enriched cyclopropane derivatives.

Copper-Catalyzed Carbene Transfer Methodologies

Copper catalysts have a long history in cyclopropanation reactions, predating the widespread use of rhodium catalysts. Copper(I) complexes, often in the presence of a nitrogen-based ligand, are commonly used to catalyze the decomposition of diazo compounds and subsequent carbene transfer to alkenes. The mechanism is believed to involve the formation of a copper-carbene intermediate, which is the key reactive species. rochester.edu

While often less reactive than their rhodium counterparts, copper catalysts can offer different selectivity profiles and are generally less expensive. The stereoselectivity of copper-catalyzed cyclopropanations can be controlled through the use of chiral ligands. A variety of chiral ligands, such as those based on semicorrin, bis(oxazoline), and salen scaffolds, have been successfully employed to induce high enantioselectivity in these reactions.

The reaction is applicable to a broad range of alkenes and diazo compounds. For instance, the copper(I)-catalyzed reaction of methyl diazoacetate with both (Z)- and (E)-but-2-ene has been studied, with the rate-limiting step being the formation of the copper-carbene intermediate. rochester.edu The diastereoselectivity in these reactions is influenced by steric interactions between the ligands on the copper catalyst and the substituents on the alkene. rochester.edu

Ring-Forming Reactions via Michael Addition

An alternative and powerful strategy for the synthesis of cyclopropanes involves the conjugate addition of a nucleophile to an activated alkene (a Michael acceptor), followed by an intramolecular ring-closing reaction. This approach, known as the Michael-Initiated Ring Closure (MIRC), is particularly useful for the synthesis of highly functionalized cyclopropanes.

Michael-Initiated Ring Closure (MIRC) for Substituted Cyclopropanes

The Michael-Initiated Ring Closure (MIRC) reaction is a versatile method for constructing cyclopropane rings. rsc.orgrsc.org The process involves the 1,4-conjugate addition of a nucleophile to an electron-deficient alkene, creating an enolate intermediate. This enolate then undergoes an intramolecular nucleophilic substitution, displacing a leaving group on the original nucleophile to form the three-membered ring. rsc.org

There are two main types of MIRC reactions. In a Type I MIRC, the leaving group is part of the Michael acceptor. In a Type II MIRC, which is more common for cyclopropane synthesis, the leaving group is attached to the Michael donor (the nucleophile). rsc.org A wide variety of nucleophiles can be employed, including stabilized carbanions derived from malonates, cyanoacetates, and α-haloketones. The Michael acceptors are typically α,β-unsaturated esters, ketones, nitriles, or sulfones.

For example, the reaction of 2-arylacetonitriles with α-bromoacrylonitriles in the presence of a base leads to the formation of dinitrile-substituted cyclopropanes in good to excellent yields. nih.gov This reaction proceeds through a tandem Michael addition followed by intramolecular cyclization. nih.gov The diastereoselectivity of MIRC reactions can often be controlled by the reaction conditions and the nature of the substrates and catalysts used. Asymmetric MIRC reactions, employing chiral catalysts or auxiliaries, have been extensively developed to provide enantiomerically enriched cyclopropanes. rsc.orgrsc.org

Ylide-Based Cyclopropanation: The Corey-Chaykovsky Reaction

Ylide chemistry provides another important route to cyclopropanes, most notably through the Corey-Chaykovsky reaction. This reaction involves the use of sulfur ylides to transfer a methylene or substituted methylene group to an α,β-unsaturated carbonyl compound.

The Corey-Chaykovsky reaction is a powerful method for the synthesis of cyclopropanes from α,β-unsaturated ketones, esters, and nitriles. organic-chemistry.orgwikipedia.org The reaction utilizes a sulfur ylide, typically dimethyloxosulfonium methylide (the Corey-Chaykovsky reagent) or dimethylsulfonium methylide. These ylides are generated in situ by treating the corresponding sulfonium (B1226848) or sulfoxonium salt with a strong base. organic-chemistry.org

When an α,β-unsaturated carbonyl compound is treated with a sulfur ylide, the reaction proceeds via a conjugate 1,4-addition of the ylide to the double bond. organic-chemistry.orgnrochemistry.com This generates a stabilized enolate intermediate. Subsequent intramolecular 3-exo-tet ring closure, with the displacement of dimethyl sulfoxide (B87167) or dimethyl sulfide (B99878) as a leaving group, affords the cyclopropane ring. nrochemistry.com

A key feature of the Corey-Chaykovsky reaction is its excellent diastereoselectivity, typically favoring the formation of the trans-substituted cyclopropane, regardless of the stereochemistry of the starting enone. adichemistry.com This is attributed to the reversibility of the initial addition and the thermodynamic preference for the more stable trans intermediate leading to the product. The choice between dimethylsulfonium methylide and dimethyloxosulfonium methylide can influence the reaction outcome. Generally, the more stable dimethyloxosulfonium methylide is preferred for the cyclopropanation of enones, as the less stable dimethylsulfonium methylide can sometimes lead to competing 1,2-addition to the carbonyl group, resulting in epoxide formation. adichemistry.com

Annulation Processes for 1,1-Disubstituted Cyclopropanes

The inherent ring strain of 1,1-disubstituted cyclopropanes, particularly donor-acceptor (D-A) cyclopropanes, makes them versatile building blocks for constructing larger, more complex cyclic systems through annulation reactions. These processes typically involve the ring-opening of the cyclopropane followed by a cycloaddition with a suitable reaction partner.

Lewis acids are commonly employed to catalyze these transformations. For instance, 2-(1-aroylcyclopropyl)malonates have been shown to undergo annulation reactions with aldehydes and 1,3,5-triazinanes, yielding structurally diverse cyclic products with high diastereoselectivity. researchgate.net Similarly, the reaction of D-A cyclopropanes with dienol silyl (B83357) ethers can lead to various cycloaddition products. While [3+2] cycloadditions are common, specific conditions can favor [4+3] annulations to produce seven-membered rings. acs.org An efficient [4+3] cycloaddition between D-A cyclopropanes and various dienes has been developed using Lewis acid catalysis, providing access to cycloheptenes and other bicyclic systems. acs.org The choice of catalyst and the nature of the substituents on the cyclopropane ring are critical in directing the reaction toward the desired annulation pathway. acs.org

A notable example is the MgI₂-catalyzed annulation between a D-A cyclopropane and N-tosylaziridinedicarboxylate, which efficiently produces highly substituted 2H-furo[2,3-c]pyrroles containing four stereocenters. acs.org The development of catalytic asymmetric versions of these annulations allows for the synthesis of enantioenriched carbocycles and heterocycles. acs.orgnih.gov For example, a chiral trisoxazoline (Cy-TOX) ligand in combination with a copper catalyst has been successfully used for the asymmetric [4+3] cycloaddition of D-A cyclopropanes with dienolsilyl ethers, yielding optically active cycloheptenes. acs.org

Table 1: Examples of Annulation Reactions with 1,1-Disubstituted Cyclopropanes

| Cyclopropane Substrate | Reaction Partner | Catalyst/Ligand | Product Type | Reference |

|---|---|---|---|---|

| 2-(1-Aroylcyclopropyl)malonates | Aldehydes | Lewis Acid | Diverse Cyclic Products | researchgate.net |

| Cyclopropane 1,1-dicarboxylates | Dienolsilyl Ethers | Cu(ClO₄)₂·6H₂O / Cy-TOX | [4+3] Cycloheptenes | acs.org |

| Donor-Acceptor Cyclopropane | N-Tosylaziridinedicarboxylate | MgI₂ | 2H-Furo[2,3-c]pyrroles | acs.org |

Synthesis from Halogenated Precursors

The formation of the cyclopropane ring can be effectively achieved using halogenated compounds as precursors. A significant advancement in this area is the use of gem-dihaloalkanes for the asymmetric cyclopropanation of alkenes. dicp.ac.cn This method provides an alternative to the use of potentially hazardous diazoalkanes. dicp.ac.cn

In one such strategy, a cobalt catalyst, often in conjunction with a chiral pyridine (B92270) bis(oxazoline) (Pybox) ligand, facilitates the transfer of a carbene from a gem-dichloroalkane to an alkene. dicp.ac.cn This process is proposed to involve a cationic carbenoid species. High levels of enantioselectivity have been achieved for a range of alkenes, including monosubstituted, 1,1-disubstituted, and internal alkenes. dicp.ac.cn This cobalt-catalyzed reaction is notably tolerant of various functional groups and can be used with alkyl-substituted carbenes, which are often prone to side reactions like 1,2-hydride shifts. dicp.ac.cn

Another established route involves the reaction of a compound with an active methylene group, such as a malonic ester derivative, with a 1,2-dihaloalkane in the presence of a base. A process for synthesizing 1-aminocyclopropane-1-carboxylic acid utilizes the cyclization of nitroacetate (B1208598) with 1,2-dihaloethane, demonstrating the formation of the three-membered ring from a halogenated precursor. google.com This alkylated cyclization is a fundamental step, after which the nitro group is reduced and the ester is hydrolyzed to yield the final amino acid. google.com This approach highlights a robust method for creating the 1,1-disubstituted cyclopropane core from readily available halogenated materials.

Synthetic Routes to 1-Acetylcyclopropane-1-carboxylic Acid

The direct precursor required for the synthesis of this compound is 1-acetylcyclopropane-1-carboxylic acid. nih.gov The synthesis of this key intermediate can be approached by adapting established methods for creating similarly substituted cyclopropanes, such as 1-aminocyclopropane-1-carboxylic acid.

A viable and scalable strategy involves the cyclization of an appropriate starting material with a 1,2-dihaloethane. For instance, a simple synthesis process for 1-aminocyclopropane-1-carboxylic acid starts with nitroacetic acid ester and 1,2-dihaloethane. google.com The reaction proceeds via an alkylated cyclization, followed by nitro reduction and carboxyl hydrolysis to obtain the target molecule. google.com

By analogy, a plausible route to 1-acetylcyclopropane-1-carboxylic acid would involve the base-mediated cyclization of a derivative of acetoacetic acid, such as ethyl acetoacetate, with 1,2-dibromoethane or 1,2-dichloroethane. The resulting ethyl 1-acetylcyclopropane-1-carboxylate could then be selectively hydrolyzed under controlled conditions to yield the desired 1-acetylcyclopropane-1-carboxylic acid. Subsequent esterification with benzyl alcohol would complete the synthesis of the title compound.

Another relevant synthetic pathway is seen in the preparation of 1-hydroxycyclopropanecarboxylic acid, which can be synthesized from 1-aminocyclopropyl methyl formate (B1220265) in a two-step process with a total yield of 60-70%. google.com This method involves diazotization of the amino group to a hydroxyl group, followed by deprotection. google.com While structurally different, these syntheses demonstrate proven methodologies for constructing the core 1-carboxy-substituted cyclopropane ring, which can be adapted for the specific synthesis of the 1-acetyl derivative.

Organocatalytic Cyclopropanation Approaches

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of cyclopropanes, avoiding the use of metal catalysts. These methods often rely on the activation of substrates by a chiral organic molecule to induce high stereoselectivity.

A prominent approach involves the reaction of α,β-unsaturated aldehydes with stabilized sulfonium ylides, catalyzed by chiral secondary amines. nih.govacs.org A specific class of iminium catalyst, based on a concept termed "directed electrostatic activation," has been developed for this purpose. nih.govacs.org This strategy utilizes the dual activation of both the ylide and the enal substrate to facilitate the formation of trisubstituted cyclopropanes with excellent levels of enantioselectivity and diastereoselectivity. nih.gov Dihydroindole-based catalysts have proven particularly effective in this context. acs.org

The cyclopropane structure is prevalent in many natural products, and organocatalytic methods provide a direct entry to these motifs. researchgate.net The reaction between α,β-unsaturated aldehydes and stabilized ylides, catalyzed by a chiral amine, proceeds through the formation of a transient chiral iminium ion. This intermediate directs the nucleophilic attack of the ylide, establishing the stereochemistry of the final cyclopropane product. The versatility of this approach allows for the synthesis of a wide array of highly functionalized and enantioenriched cyclopropanes. nih.govacs.org

Table 2: Organocatalytic Cyclopropanation of Enals with Sulfonium Ylides

| Aldehyde Substrate | Ylide Substrate | Catalyst | Stereoselectivity | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Aldehydes | Stabilized Sulfonium Ylides | Dihydroindole-based Iminium Catalyst | High enantio- and diastereoinduction | nih.govacs.org |

Derivatization and Advanced Synthetic Transformations

Derivatization of the Carboxylic Acid Precursor to Esters

The synthesis of benzyl (B1604629) 1-acetylcyclopropane-1-carboxylate from its corresponding carboxylic acid, 1-acetylcyclopropane-1-carboxylic acid, is a key transformation. Standard esterification procedures are commonly employed to achieve this. One of the most conventional and effective methods involves the activation of the carboxylic acid to a more reactive species, followed by nucleophilic attack by benzyl alcohol.

A prevalent strategy is the conversion of the carboxylic acid to its acid chloride. This is typically accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is a highly reactive electrophile. Subsequent reaction with benzyl alcohol in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or pyridine (B92270), to scavenge the HCl byproduct, affords the desired benzyl ester in good yield. smolecule.com

Alternative methods for benzyl ester synthesis that are broadly applicable include direct condensation of the carboxylic acid with benzyl bromide in the presence of a base like sodium bicarbonate, or using coupling agents that activate the carboxylic acid in situ. arkat-usa.org Another approach involves the use of 2-benzyloxy-1-methylpyridinium triflate, which reacts with carboxylic acids in the presence of triethylamine to form benzyl esters, a method that is tolerant of sensitive functional groups. nih.gov

| Reagent/Method | Description | Typical Conditions |

| Thionyl Chloride (SOCl₂) | Converts the carboxylic acid to a reactive acid chloride intermediate. | Reaction with SOCl₂, followed by addition of benzyl alcohol and a base (e.g., pyridine). |

| Oxalyl Chloride ((COCl)₂) | Similar to thionyl chloride, forms an acid chloride intermediate. | Reaction with (COCl)₂, followed by addition of benzyl alcohol and a base (e.g., triethylamine). |

| Benzyl Bromide & Base | Direct alkylation of the carboxylate anion. | Carboxylic acid, benzyl bromide, and a base like NaHCO₃ in a polar aprotic solvent (e.g., DMF). arkat-usa.org |

| 2-Benzyloxy-1-methylpyridinium triflate | A coupling agent for direct esterification. | Carboxylic acid, the reagent, and triethylamine. nih.gov |

Functional Group Interconversions of the Acetyl Moiety

The acetyl group of benzyl 1-acetylcyclopropane-1-carboxylate is a ketone functionality that can undergo a wide range of chemical transformations, allowing for the introduction of new functional groups and the creation of diverse derivatives. fiveable.me These interconversions are fundamental in modifying the electronic and steric properties of the molecule for further synthetic applications.

Common interconversions include:

Reduction: The ketone can be reduced to a secondary alcohol (cyclopropylethanol derivative) using various reducing agents. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are standard reagents for this transformation. The choice of reagent can be influenced by the presence of other reducible functional groups, such as the ester.

Oxidation: While the acetyl group is already a ketone, further oxidation is not typical unless cleavage of the C-C bond is desired. However, if the acetyl group is first reduced to the corresponding alcohol, it can then be re-oxidized to the ketone using milder oxidizing agents like pyridinium chlorochromate (PCC).

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles. Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the carbonyl group to form tertiary alcohols.

Wittig Reaction: The acetyl group can be converted to an alkene via the Wittig reaction. Treatment with a phosphorus ylide (Ph₃P=CHR) replaces the carbonyl oxygen with a carbon-carbon double bond.

Baeyer-Villiger Oxidation: This reaction converts the ketone into an ester. Using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), the acetyl group can be transformed into an acetate (B1210297) ester, with insertion of an oxygen atom between the carbonyl carbon and the methyl group.

| Transformation | Reagent(s) | Product Functional Group |

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Nucleophilic Addition | Grignard Reagents (RMgX) | Tertiary Alcohol |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |

| Baeyer-Villiger Oxidation | m-CPBA | Ester (Acetate) |

Annulation Reactions Leveraging the Cyclopropane (B1198618) Ring

The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions, which can be harnessed in annulation processes to construct larger, more complex ring systems. rsc.org Donor-acceptor (D-A) cyclopropanes, which possess both an electron-donating and an electron-withdrawing group, are particularly activated for such transformations. nih.gov The title compound can be considered a type of activated cyclopropane, with the acetyl and ester groups acting as acceptors.

As a preliminary step to certain annulation reactions, the acetyl group can be converted to a cyclopropylcarbinol. This is achieved through the reduction of the ketone or by the addition of an organometallic reagent. The resulting cyclopropylcarbinol system is a key precursor for a variety of rearrangements and ring-expanding reactions. For instance, under acidic conditions, cyclopropylcarbinyl cations can be generated, which are known to undergo facile ring-opening to form homoallylic cations, a reactive intermediate for further cyclization reactions. researchgate.net

Donor-acceptor cyclopropanes can undergo formal [3+2] cycloaddition reactions with various reactants, including electron-rich aromatic systems in Friedel-Crafts-type alkylations. scispace.comresearchgate.net This reaction typically proceeds via Lewis acid-catalyzed ring-opening of the cyclopropane to generate a stabilized carbocationic intermediate, which is then trapped by the aromatic nucleophile. researchgate.netacs.org An intramolecular variant of this reaction can be a powerful tool for the synthesis of polycyclic systems. rsc.org If the benzyl ester moiety of the title compound were replaced with a suitably tethered aromatic ring, an intramolecular Friedel-Crafts reaction could lead to the formation of a fused ring system. The reaction involves the generation of an electrophile from the cyclopropane ring, which then undergoes an intramolecular electrophilic aromatic substitution to form a new ring. rsc.org

Synthesis of Heterocyclic Systems from Cyclopropane-1-carboxylates

The reactivity of donor-acceptor cyclopropanes extends to their use as three-carbon building blocks in the synthesis of heterocyclic compounds. mdpi.com Through formal cycloaddition reactions, the three carbon atoms of the cyclopropane ring can be incorporated into a new heterocyclic ring.

The synthesis of pyrroles and indoles, core structures in many biologically active compounds, can be achieved using cyclopropane precursors. While direct conversion of this compound to these heterocycles might require multi-step sequences, related donor-acceptor cyclopropanes are known to participate in reactions leading to these frameworks.

For example, the reaction of cyclopropyl ketones with amines can lead to ring-opened intermediates that can subsequently cyclize to form pyrroles. A common strategy for pyrrole synthesis is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia. uctm.eduwikipedia.org Ring-opening of the cyclopropyl ketone under specific conditions can generate a 1,4-dicarbonyl synthon, which can then be trapped by an amine to construct the pyrrole ring.

The construction of the indole nucleus can also be approached using cyclopropane chemistry. For instance, a Friedel-Crafts alkylation of an aniline derivative with a suitable donor-acceptor cyclopropane can form a key C-C bond, with the resulting product poised for a subsequent cyclization to form the indole ring. nih.gov Some modern indole syntheses involve transition metal-catalyzed C-H activation and annulation reactions, and cyclopropane derivatives can serve as precursors in such transformations. beilstein-journals.orgbeilstein-journals.orgnih.govorganic-chemistry.org

Synthesis of 1,3-Oxazinen-4-ones

The synthesis of 1,3-oxazinen-4-ones can be achieved from donor-acceptor cyclopropanes, a class of compounds to which this compound belongs. The general strategy involves the reaction of a donor-acceptor cyclopropyl acid chloride with an imine. This process proceeds with complete regioselectivity, leading to the formation of the 1,3-oxazin-4-one ring system in moderate yields over a two-step process figshare.com. The transformation highlights the utility of activated cyclopropanes as synthons for more complex heterocyclic frameworks.

Formation of Furanone Derivatives

The cyclopropane ring is a valuable precursor for the synthesis of furan and its derivatives. One established method involves the reaction of cyclopropyl ketones. For instance, a metal-free, one-pot synthesis allows for the creation of multi-substituted furans from α,β-alkenyl ketones via a process that includes cyclopropanation followed by a Cloke-Wilson rearrangement and elimination researchgate.net. While specific applications starting directly from this compound are not detailed, the principle of transforming a cyclopropyl ketone moiety into a furanone ring is a well-documented synthetic strategy researchgate.netotago.ac.nz. The reaction pathway generally leverages the ring strain of the cyclopropane to drive the formation of the five-membered furanone ring.

Synthesis of Substituted Pyrrolidines

Donor-acceptor (DA) cyclopropanes are effective reagents for synthesizing substituted pyrrolidine structures, which are significant motifs in many bioactive compounds organic-chemistry.org. One common method involves the reaction of DA cyclopropanes with primary amines, such as anilines or benzylamines. This reaction proceeds via the opening of the cyclopropane ring by the N-nucleophile, followed by cyclization to yield γ-lactams (pyrrolidin-2-ones) mdpi.com.

Another powerful approach is the (3+2)-cycloaddition of cyclopropanes with various reactants. For example, a Yb(OTf)₃ catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters produces pyrrolidines with high diastereoselectivity organic-chemistry.org. This method generates aldimines in situ, which then react with the cyclopropane diester to form the desired heterocyclic product organic-chemistry.org. These established methodologies demonstrate the potential for transforming this compound into a range of substituted pyrrolidines.

Prodrug Design and Stability Enhancement via Cyclopropane Esterification

The cyclopropane moiety is a valuable tool in medicinal chemistry, frequently incorporated into drug molecules to enhance their pharmacological properties researchgate.netiris-biotech.denih.gov. Utilizing a cyclopropanecarboxylic acid ester is an effective strategy in prodrug design to improve the hydrolytic stability of the ester linkage nih.govfigshare.com. Prodrugs are inactive derivatives that convert to the active parent drug in vivo, often used to overcome issues like poor solubility or instability researchgate.net. By modifying a drug with a cyclopropyl ester, its stability can be significantly increased, addressing a common challenge in prodrug development nih.govnih.govmdpi.com.

Impact of Cyclopropane Moiety on Ester Hydrolysis Kinetics

The inclusion of a cyclopropane ring adjacent to an ester carbonyl group has a profound effect on the kinetics of hydrolysis. Esters of cyclopropanecarboxylic acid exhibit a marked increase in stability against both acid- and base-catalyzed hydrolysis nih.govfigshare.com. This enhanced stability is attributed to the electronic properties of the cyclopropyl group, which provides hyperconjugative stabilization to the ester nih.govfigshare.com.

A comparative study between the antiviral prodrug valacyclovir and its cyclopropane analogue demonstrates this effect. The cyclopropane version shows a significantly longer half-life, indicating greater stability under physiological conditions.

| Compound | Condition | Half-life (t1/2) |

|---|---|---|

| Valacyclovir | 40°C, pH 6 | 69.7 hours nih.gov |

| Cyclopropane Analogue of Valacyclovir | 40°C, pH 6 | >300 hours nih.gov |

Modulation of Lipophilicity for Drug Delivery

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). The cyclopropyl group serves as a versatile tool for modulating this property iris-biotech.de. It is considered a lipophilic bioisostere, meaning it can replace other groups to fine-tune a molecule's properties without drastically altering its shape researchgate.net.

| Functional Group | clogP Value |

|---|---|

| Cyclopropyl | ~1.2 iris-biotech.de |

| Isopropyl | ~1.5 iris-biotech.de |

| Phenyl | ~2.0 iris-biotech.de |

Applications in Advanced Organic Synthesis

Benzyl (B1604629) 1-Acetylcyclopropane-1-carboxylate as a Versatile Synthetic Scaffold

Benzyl 1-acetylcyclopropane-1-carboxylate is a highly functionalized organic compound that serves as a versatile building block in modern organic synthesis. Its unique structure, which combines a strained cyclopropane (B1198618) ring with both an acetyl group and a benzyl ester, provides multiple reactive sites for a variety of chemical transformations. This combination of features allows for its use in diverse synthetic pathways to construct more complex molecular architectures. smolecule.com

The reactivity of this compound is influenced by several key aspects of its structure. The benzyl ester group can function as a protecting group, enabling chemists to perform selective reactions on the acetyl moiety without affecting the carboxylic acid. smolecule.com The acetyl group's carbonyl carbon is electrophilic and can participate in reactions such as aldol condensations, while the ester group can undergo hydrolysis or transesterification. smolecule.com Furthermore, the inherent ring strain of the cyclopropane core facilitates unique chemical reactions, such as [2+1] cycloadditions with carbenes to generate polycyclic systems and ring-opening reactions under acidic conditions to form allylic intermediates. smolecule.com

The strategic placement of the functional groups on the cyclopropane ring makes this compound a valuable scaffold for creating a wide range of derivatives. For example, it can react with hydrazines to synthesize pyrazole heterocycles, which are important structures in medicinal chemistry. smolecule.com

Table 1: Key Reactive Features of this compound

| Structural Feature | Type of Reaction | Potential Application |

| Benzyl Ester | Protection/Deprotection, Nucleophilic Substitution | Selective functionalization, Intermediate synthesis |

| Acetyl Group | Aldol Condensations, Nucleophilic Attack | Carbon-carbon bond formation |

| Cyclopropane Ring | Ring-Opening Reactions, Cycloadditions | Synthesis of allylic compounds, Polycyclic systems |

| Carboxylate Group | Hydrolysis, Transesterification | Conversion to other functional groups |

Role in the Synthesis of Biologically Relevant Molecules

The unique structural characteristics of this compound make it a valuable intermediate in the synthesis of molecules with potential biological activity. The cyclopropane ring is a feature found in a variety of natural and synthetic compounds that exhibit a broad spectrum of biological properties, including enzyme inhibition and antimicrobial effects. unl.pt Consequently, this compound serves as a starting point for developing new therapeutic agents. smolecule.com

Its utility in medicinal chemistry is significant, where it can be used as a scaffold to design and synthesize novel drugs. smolecule.com For instance, derivatives of cyclopropane have been investigated for their ability to inhibit enzymes like monoamine oxidase, which is involved in neurotransmitter metabolism. smolecule.com The rigid conformation conferred by the cyclopropane ring can be advantageous for achieving specific and potent interactions with biological targets. nih.gov Research into similar compounds has shown that they can form adducts with enzymes, leading to the inhibition or modification of their activity. smolecule.com

The synthesis of various biologically active compounds can be pursued starting from this compound. Its potential applications extend to the development of new antibacterial agents, as some cyclopropane derivatives have demonstrated the ability to inhibit the growth of pathogens. smolecule.com The compound's structure allows for systematic modifications to explore structure-activity relationships, a crucial aspect of drug discovery.

Table 2: Potential Biologically Active Molecules Derived from Cyclopropane Scaffolds

| Class of Molecule | Potential Biological Activity |

| Enzyme Inhibitors | Inhibition of enzymes like monoamine oxidase, carbonic anhydrase, and acetylcholinesterase |

| Antimicrobial Agents | Inhibition of bacterial growth |

| Neurotransmitter Modulators | Interaction with central nervous system receptors |

Precursors for Conformationally Constrained Amino Acids and Peptides

This compound is a valuable precursor for the synthesis of conformationally constrained amino acids, which are crucial building blocks for creating peptides with specific, stable three-dimensional structures. unl.pt The incorporation of rigid structural elements, such as a cyclopropane ring, into a peptide backbone restricts its conformational flexibility. mdpi.com This can lead to peptides with enhanced binding affinity for their biological targets, increased metabolic stability, and improved oral bioavailability. mdpi.com

The synthesis of these specialized amino acids from this compound would involve the chemical modification of the acetyl and carboxylate groups to introduce an amino group, thereby forming a cyclopropane-containing amino acid derivative. These non-natural amino acids can then be incorporated into peptide chains using standard peptide synthesis techniques. nih.gov The resulting peptides, with their constrained conformations, can mimic or block the biological activity of natural peptides and proteins, making them attractive candidates for drug development. nih.gov

The use of cyclopropane-derived amino acids, such as 2-aminocyclopropane carboxylic acid, has been shown to induce specific secondary structures in peptides, like beta-turns and beta-sheets. nih.gov This level of structural control is highly desirable in the design of peptidomimetics and other bioactive molecules.

Table 3: Advantages of Incorporating Conformationally Constrained Amino Acids into Peptides

| Property | Advantage |

| Reduced Conformational Flexibility | Increased binding affinity and specificity |

| Enhanced Metabolic Stability | Resistance to enzymatic degradation |

| Defined Secondary Structure | Mimicry of natural peptide conformations |

| Improved Pharmacokinetic Properties | Potential for better oral bioavailability |

Utility in Plant Growth Regulation Research

In the field of agricultural science, derivatives of cyclopropane carboxylic acids are of significant interest due to their connection to plant hormones. nih.gov Notably, 1-aminocyclopropane-1-carboxylic acid (ACC) is the immediate biosynthetic precursor to ethylene, a key phytohormone that regulates numerous aspects of plant growth and development, including seed germination, fruit ripening, and senescence. unl.ptnih.gov

Given this established role of ACC, this compound serves as a useful synthetic intermediate and a model compound for research into new plant growth regulators. nih.gov Scientists can utilize this compound to synthesize a variety of cyclopropane-containing molecules and study their effects on plant physiology. By modifying the structure of this compound, researchers can explore how different functional groups influence the biological activity of these compounds, potentially leading to the discovery of new herbicides or substances that enhance crop yields. nih.gov

Research has been conducted on various cyclopropene-1-carboxylic acid derivatives to assess their impact on the early growth stages of plants like Arabidopsis thaliana. nih.gov These studies aim to identify novel chemicals that can serve as tools in chemical biology to understand and manipulate plant development. nih.gov The versatility of this compound makes it a valuable starting material for the synthesis of such research compounds.

Computational Chemistry Studies on Cyclopropane Ring Systems

Quantum Mechanical Analysis of Cyclopropane (B1198618) Ring Strain

The defining characteristic of the cyclopropane ring is its substantial ring strain, a consequence of its rigid, triangular geometry. Quantum mechanical calculations are essential for quantifying this strain and understanding its origins, which are primarily angle strain and torsional strain.

The internal C-C-C bond angles in cyclopropane are constrained to 60°, a significant deviation from the ideal 109.5° tetrahedral angle for sp³-hybridized carbon atoms. libretexts.orgmasterorganicchemistry.com This deviation, known as angle strain, leads to inefficient overlap of the hybrid orbitals, creating weaker "bent" carbon-carbon bonds and increasing the molecule's potential energy. masterorganicchemistry.com Additionally, the planar structure of the cyclopropane ring forces the hydrogen atoms on adjacent carbons into an eclipsed conformation, introducing torsional strain. utexas.edu

Heats of combustion measurements and computational analyses estimate the total ring strain in cyclopropane to be approximately 27.5 to 28 kcal/mol. masterorganicchemistry.comutexas.edu This high degree of strain substantially weakens the C-C bonds, making them more susceptible to cleavage and rendering cyclopropane and its derivatives significantly more reactive than acyclic alkanes or larger cycloalkanes like cyclopentane and cyclohexane. utexas.edunih.gov

Comparative Ring Strain in Cycloalkanes

| Cycloalkane | Ring Strain (kcal/mol) | C-C-C Bond Angle |

|---|---|---|

| Cyclopropane | ~27.5 | 60° |

| Cyclobutane | ~26.3 | 90° |

| Cyclopentane | ~6.5 | ~105° (in envelope conformation) |

| Cyclohexane | ~0 | ~109.5° (in chair conformation) |

Computational Approaches to Reaction Mechanism Elucidation

Computational methods, particularly density functional theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving cyclopropanes. These studies allow for the detailed elucidation of reaction mechanisms, including the characterization of transient intermediates and transition states that are often difficult to observe experimentally. acs.orgacs.org For instance, in the thermal isomerization of cyclopropane to propene, high-level ab initio and DFT calculations have been used to determine the molecular and thermochemical properties of proposed intermediates, such as the trimethylene biradical, and their associated transition states. acs.org Such computational analyses help clarify discrepancies between proposed mechanisms, like biradical versus carbene pathways, by comparing the calculated energy barriers with experimental values. acs.org

A key application of computational chemistry is the prediction and rationalization of the stereochemistry of cyclopropanation reactions. acs.org The stereochemical outcome of these reactions is highly dependent on the trajectory of approach between the carbene and the alkene. Computational studies have identified both "end-on" and "side-on" trajectory transition states. acs.org The relative energies of these transition states, which dictate the final diastereomeric ratio of the product, are influenced by both the substituents on the alkene and the nature of the carbenoid. acs.org

Furthermore, mechanism-based, multi-state computational design has been successfully employed to engineer biocatalysts, or "cyclopropanases," with tailored and predictable stereoselectivity. chemrxiv.org This approach has led to the development of catalysts that can produce specific stereoisomers—such as trans-(1R,2R), cis-(1R,2S), or cis-(1S,2R)—with high diastereoselectivity and enantioselectivity (up to 99% de and 99% ee) for a wide range of olefin substrates. chemrxiv.org

Thermochemical analysis through computational methods provides crucial data on the stability and energetics of short-lived intermediates in cyclopropane ring-opening reactions. In the gas-phase thermal isomerization of cyclopropane, for example, calculations have shown that the energy difference between cyclopropane and the trimethylene biradical intermediate is around 60 kcal/mol, which aligns well with experimental activation energies. acs.org In contrast, the carbene intermediate is calculated to be significantly higher in energy, about 70 kcal/mol above cyclopropane, suggesting the biradical pathway is more favorable. acs.org These computational insights are vital for understanding reaction kinetics and predicting the feasibility of different mechanistic pathways under various conditions. acs.org

Modeling the Behavior of Donor-Acceptor Cyclopropane Systems

Benzyl (B1604629) 1-acetylcyclopropane-1-carboxylate is an example of a donor-acceptor (D-A) cyclopropane, characterized by the presence of electron-withdrawing groups (acceptors, like the acetyl and carboxylate moieties) on the ring. nih.gov Computational modeling is essential for understanding the unique reactivity of these systems. The presence of acceptor groups polarizes the adjacent C-C bond within the ring, which can be represented by a zwitterionic mesomeric structure. wiley-vch.demdpi.com This polarization weakens the bond, making D-A cyclopropanes susceptible to ring-opening under mild conditions, often initiated by a Lewis acid. nih.gov

Computational studies model this ring-opening process, which leads to the formation of a versatile all-carbon 1,3-dipole equivalent. wiley-vch.denih.gov This reactive intermediate can then participate in a variety of subsequent transformations, including (3+n)-cycloaddition reactions to form larger carbo- and heterocyclic structures. nih.govnih.gov Theoretical models help predict the feasibility and outcome of these cycloadditions, providing a framework for synthetic chemists to design complex molecular architectures. google.com

Conclusion and Future Research Perspectives

Synthesis and Reactivity Contributions to Cyclopropane (B1198618) Chemistry

Benzyl (B1604629) 1-acetylcyclopropane-1-carboxylate is a member of the donor-acceptor (D-A) cyclopropane class. In this molecule, the cyclopropane ring is substituted with two electron-withdrawing groups: an acetyl group and a benzyl carboxylate group. This substitution pattern is crucial as it "activates" the strained three-membered ring, rendering it susceptible to a variety of chemical transformations.

The synthesis of such highly functionalized cyclopropanes contributes significantly to the synthetic chemist's toolkit. General methods for creating the cyclopropane core include intramolecular cyclization and metal-catalyzed reactions of diazo compounds with alkenes. nih.gov The presence of both an acetyl and a benzyl ester group enhances the compound's reactivity and potential applications. smolecule.com

The defining characteristic of activated cyclopropanes is their propensity for ring-opening reactions. researchgate.net Driven by the release of significant ring strain (approximately 28 kcal/mol), the C-C bonds of the cyclopropane ring are susceptible to cleavage under relatively mild conditions. rsc.org For Benzyl 1-acetylcyclopropane-1-carboxylate, the electron-withdrawing nature of the substituents polarizes the ring, making it an effective electrophile that can react with nucleophiles. nih.gov This reactivity allows the cyclopropane to serve as a versatile three-carbon building block in organic synthesis. For example, it can undergo formal [3+2] cycloadditions to construct five-membered rings, a transformation of immense value in synthesizing complex molecules and natural products. nih.govresearchgate.net

Emerging Methodologies in Cyclopropane Carboxylate Synthesis

The synthesis of complex cyclopropane carboxylates has been a focal point of methodological innovation. While traditional methods have been effective, recent research has emphasized the development of more efficient, selective, and sustainable approaches.

Emerging strategies often employ transition metal catalysis, with rhodium and copper complexes being particularly prominent in catalyzing the cyclopropanation of alkenes with diazo-compounds. researchgate.net These methods offer high levels of control over the reaction's outcome. Furthermore, electrochemical strategies are gaining traction as a means to generate reactive intermediates for cyclopropanation under mild conditions, avoiding harsh reagents. researchgate.net

A significant frontier in this field is asymmetric synthesis. The development of chiral catalysts and auxiliaries allows for the stereocontrolled synthesis of cyclopropane derivatives. researchgate.net This is particularly important for applications in medicinal chemistry, where the specific stereochemistry of a molecule is often critical to its biological activity. researchgate.net Recent advances include the use of chiral ligands with metal catalysts to induce high levels of enantioselectivity in the formation of the cyclopropane ring. researchgate.net The synthesis of cyclopropanols, which are versatile synthetic intermediates for other cyclopropane derivatives, has also seen significant progress in asymmetric methods. rsc.org

Future Directions in Reaction Mechanism Investigations

While the general reactivity of activated cyclopropanes is understood, a detailed, quantitative picture of their reaction mechanisms remains an area of active investigation. Future research will likely focus on elucidating the subtle factors that govern the regioselectivity and stereoselectivity of their ring-opening reactions.

Kinetic studies are essential to this effort. By systematically varying the nucleophile, solvent, and the electronic properties of the cyclopropane's substituents, researchers can map out the reaction's energy landscape. nih.gov Such studies on related electrophilic cyclopropanes have revealed parabolic Hammett relationships, indicating a change in the transition state structure as the electronics of the substituents are altered. nih.gov Applying these quantitative methods to this compound and its analogues would provide fundamental insights into their σ-electrophilicity. nih.gov

Investigating the stability and reactivity of intermediates is another key direction. For instance, studies on cycloprop-2-ene carboxylates have explored the generation and stability of dianions as reactive intermediates. nih.gov Understanding the transient species formed during the ring-opening of this compound, whether they are zwitterionic or radical in nature, is crucial for predicting and controlling reaction outcomes. mdpi.com

Expanding the Synthetic Utility of this compound

The unique structural and electronic features of this compound make it a valuable building block for a diverse range of molecular architectures. Its synthetic utility can be expanded by exploring its role in cycloaddition reactions and as a precursor to complex heterocyclic systems.

The compound is an ideal substrate for formal [3+2] cycloaddition reactions, serving as a versatile C3 synthon. researchgate.net Reaction with various dipolarophiles can lead to the rapid construction of highly functionalized five-membered carbocycles and heterocycles, which are common motifs in biologically active molecules. nih.govresearchgate.net

Furthermore, the two carbonyl groups provide handles for subsequent transformations. The acetyl group can react with hydrazines to form pyrazoles, a class of heterocycles important in medicinal chemistry. smolecule.com The benzyl ester can function as a protecting group, allowing for selective manipulation of the acetyl moiety before being removed under standard hydrogenolysis conditions. smolecule.com Ring-opening followed by intramolecular cyclization can also be envisioned. For example, treatment of related acylated nitrocyclopropanes with a Lewis acid like tin(II) chloride has been shown to yield furan derivatives through a ring-opening/ring-closure cascade. beilstein-journals.org

| Reaction Type | Potential Product | Significance |

| Reaction with Hydrazines | Pyrazole Derivatives | Access to medicinally relevant heterocycles. smolecule.com |

| [3+2] Cycloadditions | Functionalized Cyclopentanes/Heterocycles | Rapid construction of complex five-membered rings. nih.govresearchgate.net |

| Lewis Acid-Mediated Rearrangement | Furan Derivatives | Synthesis of aromatic heterocycles via ring-opening/cyclization. beilstein-journals.org |

| Nucleophilic Ring-Opening | γ-Keto-ester Derivatives | Creation of functionalized acyclic building blocks. nih.gov |

Integration of Advanced Computational and Spectroscopic Techniques

To deepen the understanding of the chemistry of this compound, the integration of advanced computational and spectroscopic techniques is indispensable. These tools provide insights that are often inaccessible through experimental means alone.

Computational Chemistry: Density Functional Theory (DFT) calculations have become a powerful tool for studying reaction mechanisms. acs.org For cyclopropanation reactions, DFT can be used to calculate the energy barriers for different pathways, helping to explain and predict the kinetic versus thermodynamic products and the stereochemical outcomes. acs.org Such computational studies can elucidate the structure of transition states, revealing, for example, whether a reaction proceeds through an "end-on" or "side-on" approach of the reactants. acs.org Applying these methods to the ring-opening reactions of this compound could clarify the nature of the intermediates and the factors controlling selectivity.

Spectroscopic Analysis: While standard techniques like NMR and mass spectrometry are routine for structure confirmation, more advanced methods can provide deeper mechanistic insights. mdpi.com For instance, in-situ NMR spectroscopy can be used to monitor reaction kinetics and detect transient intermediates. Two-dimensional NMR techniques are crucial for unambiguously determining the stereochemistry of the complex, poly-substituted products often generated from cyclopropane reactions. By combining these advanced analytical methods with computational modeling, a comprehensive picture of the structure, reactivity, and mechanisms associated with this compound can be achieved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.